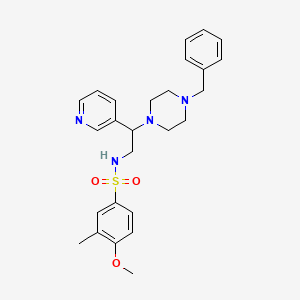

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

説明

N-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyridin-3-yl group and a 4-benzylpiperazine moiety. The 4-methoxy-3-methyl substituents on the benzene ring may enhance lipophilicity and metabolic stability compared to simpler sulfonamides .

特性

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3S/c1-21-17-24(10-11-26(21)33-2)34(31,32)28-19-25(23-9-6-12-27-18-23)30-15-13-29(14-16-30)20-22-7-4-3-5-8-22/h3-12,17-18,25,28H,13-16,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVOPFGNOMBTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s benzenesulfonamide core distinguishes it from benzamide derivatives like N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide ().

Substituent Effects

- Fluorinated Analogues: The pyrazolo[3,4-d]pyrimidine derivative in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) incorporates fluorine atoms and a chromenone system. Fluorine enhances binding affinity to hydrophobic pockets in enzymes, but the target compound’s methoxy and methyl groups may offer a better balance between lipophilicity and metabolic clearance .

- Anilinopyridine Derivatives: N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () replaces the target’s benzylpiperazine with an anilino group. This simplification reduces steric bulk but may limit receptor selectivity due to the absence of the piperazine’s conformational flexibility .

Piperazine-Linked Analogues

describes 4-arylpiperazinyl derivatives (e.g., 3d–3k) with methanesulphonates and benzimidazole cores. Unlike the target compound’s ethyl linker, these analogues use propyl or ethyl spacers, which may alter binding kinetics. For example, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k) shares the methoxy group with the target but uses a sulphonate ester instead of a sulfonamide, reducing stability under physiological conditions .

Pharmacological Implications

- Receptor Targeting: The benzylpiperazine group in the target compound is analogous to arylpiperazines in , which are known to modulate serotonin receptors (e.g., 5-HT1A). However, the sulfonamide moiety may confer selectivity for carbonic anhydrase or kinase targets .

- Metabolic Stability: The methoxy and methyl groups in the target compound could reduce oxidative metabolism compared to ’s fluorinated chromenone, which may undergo rapid hepatic clearance .

Q & A

What are the critical challenges in synthesizing N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Level: Advanced

Answer:

The synthesis involves multi-step reactions, including piperazine ring formation, pyridine functionalization, and sulfonamide coupling. Key challenges include:

- Intermediate instability : The benzylpiperazine intermediate may degrade under acidic conditions. Use of inert atmospheres (N₂/Ar) and low-temperature quenching (0–5°C) is recommended .

- Stereochemical control : Racemization at the chiral center adjacent to the pyridine group can occur. Chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) may improve enantiomeric excess .

- Purification : Co-elution of byproducts (e.g., des-methyl analogs) requires gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。